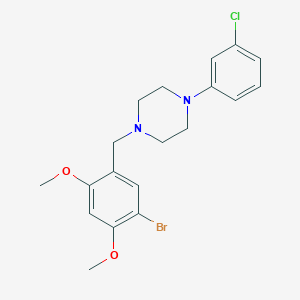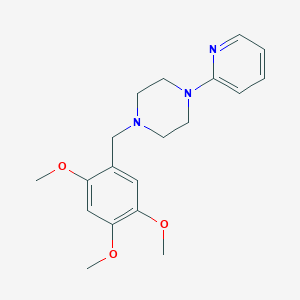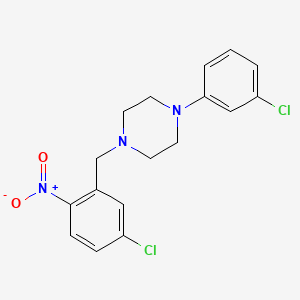
1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. By blocking these receptors, the compound may be able to modulate neurotransmitter activity in the brain, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine exhibits a range of biochemical and physiological effects. In addition to its antidepressant and antipsychotic effects, the compound has also been found to have anxiolytic effects, meaning that it may be able to reduce anxiety. Additionally, the compound has been found to exhibit anti-inflammatory properties, suggesting that it may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine in lab experiments is that it has been extensively studied, meaning that there is a significant body of research available on the compound. Additionally, the compound has been found to exhibit a range of pharmacological effects, making it a versatile tool for researchers.
One limitation of using 1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound. Additionally, the compound has not yet been tested in clinical trials, meaning that its potential as a therapeutic agent is still uncertain.
Zukünftige Richtungen
There are several future directions for research involving 1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine. One area of research could focus on further elucidating the compound's mechanism of action. This would help to better understand how the compound produces its observed pharmacological effects.
Another area of research could focus on testing the compound in clinical trials. This would help to determine whether the compound has potential as a therapeutic agent for depression, schizophrenia, or other conditions.
Finally, future research could focus on developing new derivatives of 1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine with improved pharmacological properties. By modifying the structure of the compound, it may be possible to develop compounds with greater potency or selectivity for specific receptors.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-nitrobenzyl)-4-(3-chlorophenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's potential as an antidepressant. Studies have shown that the compound exhibits antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression.
Another area of research has focused on the compound's potential as an antipsychotic. Studies have shown that the compound exhibits antipsychotic-like effects in animal models, suggesting that it may have potential as a treatment for schizophrenia.
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-2-1-3-16(11-14)21-8-6-20(7-9-21)12-13-10-15(19)4-5-17(13)22(23)24/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAMWJZJTJQJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176242 | |
| Record name | 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
414886-81-0 | |
| Record name | 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414886-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



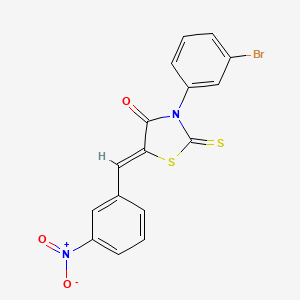


![ethyl 5-(acetyloxy)-1-[2-(acetyloxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B3742829.png)



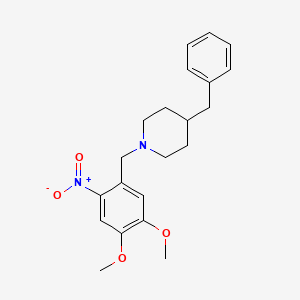
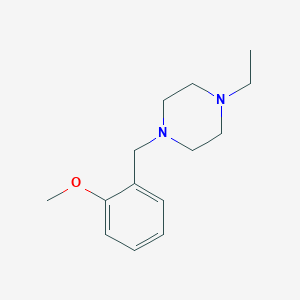
![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)
